molecular formula C24H25N3O5S2 B2717980 N-(4-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852140-90-0

N-(4-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2717980
CAS No.: 852140-90-0
M. Wt: 499.6
InChI Key: QGZCKTHKTJVTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-(2-Methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetically designed small molecule that incorporates a dihydropyrazole core functionalized with multiple sulfonamide and aryl groups. This complex structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the development of novel pharmacologically active compounds. Its molecular architecture, featuring a dihydropyrazole scaffold , is of significant interest in drug discovery, as this heterocycle is known to be a privileged structure in medicinal chemistry. The presence of dual sulfonamide moieties, including a tosyl group and a methanesulfonamide group, enhances the compound's potential as a key precursor in the synthesis of molecules that may target enzymes or receptors where the sulfonamide functional group plays a critical role. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR), high-throughput screening campaigns, and as a building block for the construction of more complex chemical entities aimed at various biological targets. This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[4-[3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-17-8-14-20(15-9-17)34(30,31)27-23(21-6-4-5-7-24(21)32-2)16-22(25-27)18-10-12-19(13-11-18)26-33(3,28)29/h4-15,23,26H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZCKTHKTJVTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-bromobenzaldehyde with 2-methoxyphenylhydrazine to form an intermediate hydrazone, which is cyclized in the presence of a tosylating agent under basic conditions to yield the final product.

Structural Analysis

The compound's structure can be analyzed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular environment and connectivity.
  • Mass Spectrometry : Helps in determining the molecular weight and fragmentation patterns.
  • X-ray Crystallography : Offers precise details about the molecular geometry and arrangement.

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, a study on aminomethyl derivatives of related pyrazole compounds demonstrated that certain derivatives showed higher anti-inflammatory potential than standard drugs like diclofenac sodium . This suggests that modifications in the molecular structure can enhance biological activity.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, thereby modulating their activity.
  • Inflammatory Pathway Modulation : Interfering with key signaling pathways involved in inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Anti-inflammatory Activity : A comparative study showed that aminomethyl derivatives possessed superior anti-inflammatory properties compared to their parent compounds. The study emphasized the role of the aminomethyl moiety in enhancing activity through favorable pKa values .
  • Antioxidant Potential : Preliminary evaluations have indicated that certain derivatives possess antioxidant properties, contributing to their overall therapeutic profile .
  • Cytotoxicity Studies : Research into sulfonamide derivatives has revealed potential cytotoxic effects against various cancer cell lines, suggesting a dual role in both anti-inflammatory and anticancer activities .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenolAnti-inflammatory
Nimesulide DerivativesCytotoxicity against cancer cells
4-Methoxyphenyl Triazole DerivativesAntioxidant

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its potential therapeutic applications, particularly in the realm of oncology and anti-inflammatory treatments. Pyrazole derivatives, including this compound, have been extensively studied for their diverse biological activities.

Antitumor Activity

Recent studies indicate that pyrazole derivatives can exhibit significant antitumor properties. For instance, N-(4-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has shown promising results against various cancer cell lines by inhibiting key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in tumor progression .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research suggests that pyrazole derivatives can modulate inflammatory responses by interacting with specific molecular targets. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound extends beyond antitumor and anti-inflammatory effects.

Pharmacological Profiles

Studies have reported that compounds similar to this compound exhibit a range of pharmacological effects including antifungal, antiviral, and antidiabetic activities .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

Synthetic Routes

A common synthetic route includes the condensation of 4-bromobenzaldehyde with 2-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized in the presence of a tosylating agent under basic conditions to yield the final product .

StepReaction TypeKey Reagents
1Condensation4-bromobenzaldehyde, 2-methoxyphenylhydrazine
2CyclizationTosyl chloride (p-toluenesulfonyl chloride), Base

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For example, NMR spectra typically show characteristic peaks that correspond to unique atomic environments within the molecule .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and reported properties:

Compound Name Key Substituents Bioactivity/Properties Reference
N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide Cyano, pyrano-pyrazole ring, 4-methoxyphenyl Yield: 70%; m.p. 69–70°C; no explicit bioactivity reported
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Benzoyl, 2-ethoxyphenyl Antiviral docking candidate; high docking score (specific value not provided)
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives 4-Hydroxyphenyl, benzenesulfonamide Carbonic anhydrase inhibition; cytotoxicity studies
Key Observations:
  • Replacement of tosyl with benzoyl (as in the antiviral candidate from ) may alter electron-withdrawing properties, affecting binding to targets like viral polymerases. Ethoxy vs. methoxy substituents: The bulkier ethoxy group in the antiviral analog could enhance hydrophobic interactions but reduce solubility compared to methoxy .
  • Core Modifications: The pyrano-pyrazole ring in introduces rigidity and a fused heterocyclic system, likely improving thermal stability (evidenced by its 69–70°C m.p.) but possibly reducing conformational flexibility for target binding. Methanesulfonamide is a common moiety across analogs, suggesting its role in enhancing solubility or mediating sulfonamide-based enzyme interactions .

Q & A

Q. What are the critical steps and analytical methods for synthesizing this compound?

Synthesis involves multi-step reactions, including cyclization to form the pyrazole ring, sulfonamide coupling, and functional group modifications. Key steps require precise control of temperature (e.g., 60–80°C for cyclization) and pH (neutral to mildly basic conditions). Reaction progress is monitored via HPLC to track intermediate purity and NMR spectroscopy (¹H/¹³C) to confirm structural integrity . Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity.

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) resolves stereochemistry and confirms substituent positions .
  • Mass spectrometry (ESI-TOF or HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography (using SHELXL for refinement) provides absolute configuration and intermolecular interactions .
  • HPLC with UV detection ensures purity and stability under varying conditions (e.g., pH, temperature) .

Q. How is the compound’s stability assessed under experimental conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • UV-Vis spectroscopy to monitor photodegradation in solvents like DMSO or ethanol.
  • Accelerated aging tests at elevated temperatures (40–60°C) to simulate long-term storage .

Advanced Research Questions

Q. How can computational methods enhance understanding of its electronic and reactivity profiles?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Multiwfn analyzes electrostatic potential maps, highlighting regions prone to intermolecular interactions (e.g., hydrogen bonding with biological targets) .
  • Molecular dynamics simulations assess conformational flexibility in solvent environments (e.g., water, lipid bilayers) .

Q. What strategies address low yields in the pyrazole cyclization step?

  • Microwave-assisted synthesis reduces reaction time (from hours to minutes) and improves yield by 15–20% .
  • Catalyst optimization : Transition metals (e.g., Pd/Cu) or organocatalysts enhance regioselectivity .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. How can X-ray crystallography resolve ambiguities in structural data?

  • SHELXL refinement handles high-resolution or twinned data by adjusting parameters like HKLF5 for overlapping reflections .
  • Hydrogen bonding networks are mapped using Olex2 or Mercury to validate supramolecular packing .
  • Disorder modeling accounts for flexible substituents (e.g., methoxyphenyl groups) to reduce residual electron density errors .

Q. How to reconcile conflicting biological activity data across studies?

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch compound variability .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements .
  • QSAR modeling correlates structural variations (e.g., substituent electronegativity) with potency discrepancies .

Q. What methodologies optimize the compound’s pharmacokinetic properties?

  • LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP from ~3.5 to 2.0, improving aqueous solubility .
  • Prodrug strategies : Esterification of sulfonamide groups enhances membrane permeability .
  • In vitro ADME assays : Microsomal stability tests (e.g., liver microsomes) predict metabolic clearance rates .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Interlaboratory calibration : Cross-validate DSC equipment and NMR spectrometers using reference standards .
  • Polymorph screening : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms, which affect melting points .
  • Solvent recrystallization : Reproduce results using identical solvents (e.g., ethanol vs. acetonitrile) to isolate dominant polymorphs .

Tables for Key Parameters

Parameter Typical Values Method Reference
Melting Point180–185°CDSC
logP3.2–3.8HPLC retention time vs. stds
Solubility (DMSO)25–30 mg/mLGravimetric analysis
IC50 (Kinase Inhibition)0.5–2.0 µMFluorescence polarization assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.